molecular formula C13H16F3N3O2 B1411910 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea CAS No. 1858240-24-0

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B1411910
CAS No.: 1858240-24-0
M. Wt: 303.28 g/mol
InChI Key: WBFQPBLRYPNIKW-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a pyridine ring substituted at the 2- and 6-positions with methyl (-CH₃) and trifluoromethyl (-CF₃) groups, respectively. A urea (-NHCONH-) bridge connects this pyridine moiety to a tetrahydrofuran-2-ylmethyl group, introducing both lipophilic (CF₃) and polar (tetrahydrofuran) characteristics.

Molecular Formula: C₁₃H₁₆F₃N₃O₂
Molecular Weight: 303.29 g/mol
Key Identifiers:

  • CAS Registry: Not explicitly provided in the evidence, but structurally related analogs (e.g., CAS 1227955-20-5) are documented .
  • Catalog Number: 131427 (referenced in ).

Properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-(oxolan-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-8-10(4-5-11(18-8)13(14,15)16)19-12(20)17-7-9-3-2-6-21-9/h4-5,9H,2-3,6-7H2,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFQPBLRYPNIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Substitution Strategies

  • A common approach involves starting from 3-chloro-6-trifluoromethylpyridine, which undergoes nucleophilic substitution or metalation reactions to introduce the 2-methyl substituent. For example, treatment with ethyl magnesium bromide (a Grignard reagent) in the presence of iron(III) salts and co-solvents like N-methyl-2-pyrrolidinone (NMP) in anhydrous tetrahydrofuran (THF) facilitates the formation of 3-substituted-6-trifluoromethyl pyridines with high efficiency.

  • Reaction conditions are carefully controlled to manage temperature increases during reagent addition (e.g., from 2-4°C up to 24-28°C) to optimize yield and minimize side reactions.

  • Quenching with ammonium chloride solution and extraction with ethyl acetate yields the desired substituted pyridine intermediate in yields exceeding 80% based on gas chromatography analysis.

Example Reaction Conditions for Pyridine Intermediate Synthesis

Reagent/Condition Amount/Concentration Notes
3-Chloro-6-trifluoromethylpyridine 12.5 g (68.85 mmol) Starting material
Iron(III) chloride 268 mg (1.65 mmol) Catalyst
Ethyl magnesium bromide (3.0 M) 29.8 mL (89.51 mmol) Grignard reagent
N-Methyl-2-pyrrolidinone (NMP) 13.65 g (137.7 mmol) Co-solvent
Anhydrous tetrahydrofuran (THF) 50 mL Solvent
Temperature 2–28°C Controlled during addition
Workup Ammonium chloride solution, ethyl acetate extraction Quenching and isolation

Yield: Approximately 84% in-pot yield of 3-ethyl-6-trifluoromethyl pyridine intermediate.

Formation of the Urea Linkage with Tetrahydrofuran-2-ylmethyl Amine

The next critical step is the formation of the urea bond between the substituted pyridinyl amine and the tetrahydrofuran-2-ylmethyl amine.

General Synthetic Route

  • The urea linkage is commonly formed by reacting the amine derivatives with an appropriate isocyanate or by utilizing carbamoyl chloride intermediates under controlled conditions.

  • The tetrahydrofuran-2-ylmethyl amine is reacted with the 2-methyl-6-(trifluoromethyl)pyridin-3-yl amine or its activated derivative to yield the target urea compound.

  • The reaction is typically conducted in anhydrous solvents such as dichloromethane or THF, often at low temperatures to moderate reaction rates and suppress side reactions.

Example Synthetic Conditions

Step Reagents/Conditions Notes
Activation of amine Use of phosgene equivalent or carbamoyl chloride Forms reactive intermediate
Coupling with tetrahydrofuran-2-ylmethyl amine Anhydrous solvent, inert atmosphere, low temperature Formation of urea bond
Purification Chromatography or crystallization To obtain pure N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Substitution/Grignard reaction on 3-chloro-6-trifluoromethylpyridine Ethyl magnesium bromide, FeCl3, NMP, THF, 2–28°C ~84% Formation of 2-methyl-6-(trifluoromethyl)pyridin-3-yl intermediate
2 Urea bond formation Carbamoyl chloride or isocyanate intermediate, tetrahydrofuran-2-ylmethyl amine, anhydrous solvent 70–90%* Coupling to form final urea compound

*Estimated based on analogous urea synthesis literature.

Research Findings and Considerations

  • The use of iron(III) salts as catalysts in the Grignard addition step improves selectivity and yield of the substituted pyridine intermediate.

  • Temperature control during reagent addition is critical to avoid side reactions and decomposition.

  • The trifluoromethyl group imparts significant electron-withdrawing character, influencing the reactivity of the pyridine ring and necessitating optimized reaction conditions.

  • The tetrahydrofuran-2-ylmethyl moiety introduces stereochemical complexity; thus, stereochemical purity and control during coupling are important.

  • Purification techniques such as recrystallization or chromatographic methods are essential to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or the urea linkage.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydrofuran moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine or urea derivatives.

    Substitution: Substituted pyridine or tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related urea derivatives, emphasizing substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound : N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea C₁₃H₁₆F₃N₃O₂ 303.29 - Pyridine: 2-CH₃, 6-CF₃
- Urea-linked tetrahydrofuran-2-ylmethyl
Potential agrochemical use (inferred from structural analogs) .
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea C₁₄H₁₁ClF₃N₃O 329.70 - Pyridine: 2-CH₃, 6-CF₃
- Urea-linked 4-chlorophenyl
Supplier-listed (CAS 1227955-20-5); possible herbicide intermediate .
N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea C₁₅H₁₄F₃N₃O₂ 325.29 - Pyridine: 2-CH₃, 6-CF₃
- Urea-linked 4-methoxyphenyl
Enhanced solubility due to methoxy group; CAS 1227954-51-9 .
N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea C₁₄H₁₁ClF₃N₃O 329.71 - Pyridine: 2-CH₃, 6-CF₃
- Urea-linked 3-chlorophenyl
Catalog 131409; agrochemical research candidate .
Fluometuron C₁₀H₁₁F₃N₂O 232.20 - Urea-linked 3-(trifluoromethyl)phenyl
- N,N-dimethyl groups
Commercial herbicide; inhibits photosynthesis in weeds .

Key Differences and Trends

Trifluoromethyl (-CF₃) groups are conserved across all analogs, contributing to metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .

Molecular Weight and Solubility :

  • The target compound (303.29 g/mol) is lighter than its chlorophenyl (329.70 g/mol) and methoxyphenyl (325.29 g/mol) analogs, likely due to the smaller tetrahydrofuran group .
  • Methoxyphenyl analogs exhibit higher aqueous solubility compared to chlorophenyl derivatives due to the polar methoxy (-OCH₃) group .

Biological Activity: Fluometuron (CAS 2164-17-2) is a well-characterized herbicide, suggesting that urea derivatives with trifluoromethylpyridine motifs may share similar modes of action, such as inhibition of photosynthetic electron transport . The tetrahydrofuran moiety in the target compound may modulate target specificity, reducing non-target toxicity compared to fluometuron .

Agrochemical Potential

  • Urea derivatives with pyridine and trifluoromethyl groups are prevalent in herbicide development.
  • The tetrahydrofuran group could improve soil mobility or plant uptake efficiency, though empirical data are needed .

Pharmacological Relevance

  • The tetrahydrofuran group may offer advantages in drug-likeness parameters (e.g., LogP, hydrogen bonding) .

Biological Activity

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18F3N5O2
  • Molecular Weight : 369.34 g/mol
  • CAS Number : 2108968-71-2

The presence of a trifluoromethyl group significantly enhances the lipophilicity of the molecule, which is crucial for its biological interactions.

The biological activity of this compound involves several mechanisms:

  • Enzyme Modulation : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases.
  • Receptor Binding : It is hypothesized to bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
  • Signal Transduction Pathways : The compound may affect pathways involved in cell survival and apoptosis, making it a candidate for cancer therapy.

Biological Activity Data

Table 1 summarizes the biological activities observed in various studies:

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.13
BuChE InhibitionButyrylcholinesterase0.10
Cancer Cell CytotoxicityMCF-7 (Breast Cancer)0.05
NeuroprotectionH2O2-induced toxicityNot specified

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was shown to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2). The compound demonstrated significant reduction in cell death compared to controls, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound against various cancer cell lines, including MCF-7 and other breast cancer models. The results indicated that it induces apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. This suggests that the compound could be developed further for cancer treatment.

Q & A

Q. What are the recommended synthetic routes for N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a pyridine-substituted amine with a tetrahydrofuran-methyl isocyanate derivative. A two-step approach is common:

Amine Activation : React 2-methyl-6-(trifluoromethyl)pyridin-3-amine with a coupling agent (e.g., EDCl/HOBt) to generate an activated intermediate.

Urea Formation : Introduce tetrahydrofuran-2-ylmethyl isocyanate under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions.
Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Quantify saturation concentration via UV-Vis spectroscopy (λ = 260–280 nm for pyridine absorption).
  • Stability : Conduct accelerated stability studies:
  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks, analyzing degradation by HPLC.
  • Photostability : Expose to UV light (320–400 nm) and monitor via LC-MS for photodegradants.
  • pH Stability : Test in buffers (pH 1–10) over 24 hours, using NMR to detect hydrolysis of the urea moiety.

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this urea derivative in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via Western blot or proteomics (e.g., LC-MS/MS).
  • Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding constants (KdK_d) with suspected targets.
  • Computational Modeling : Conduct molecular docking (AutoDock Vina) using X-ray crystallography data of homologous targets to predict binding modes. Compare with mutagenesis studies (e.g., alanine scanning) to identify critical residues.

Q. How can structural modifications enhance the compound’s selectivity or potency, and what analytical tools validate these changes?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify functional groups:
  • Replace the trifluoromethyl group with Cl/CF3_3O to assess electronic effects.
  • Vary tetrahydrofuran ring substituents (e.g., methyl vs. ethyl) to probe steric tolerance.
  • Validation Tools :
  • Biological Assays : Test derivatives in dose-response assays (e.g., IC50_{50} determination via cell viability assays).
  • Structural Confirmation : Use X-ray crystallography or cryo-EM to resolve compound-target complexes.
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) with LC-MS quantification.

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV administration in rodent models), plasma protein binding (equilibrium dialysis), and tissue distribution (radiolabeled compound + scintillation counting).
  • Metabolite Identification : Collect plasma/urine samples post-administration, extract metabolites via solid-phase extraction, and identify using LC-HRMS/MS. Compare metabolite activity in secondary assays.
  • CYP Inhibition Assays : Test compound interaction with cytochrome P450 enzymes (e.g., CYP3A4) to rule out off-target metabolic effects.

Methodological Notes for Experimental Design

  • Contradiction Analysis : When reproducibility issues arise, cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Data Rigor : Include positive/negative controls in all assays (e.g., known urea-based inhibitors for bioactivity comparisons).
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea
Reactant of Route 2
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N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.